Cas no 826-36-8 (Triacetonamine)

Triacetonamine structure
Triacetonamine structure
Product Name:Triacetonamine
CAS 번호:826-36-8
MF:C9H17NO
메가와트:155.237382650375
MDL:MFCD00005975
CID:40006
PubChem ID:13220
Update Time:2026-02-03

Triacetonamine 화학적 및 물리적 성질

이름 및 식별자

    • 2,2,6,6-Tetramethylpiperidin-4-one
    • 2,2,6,6-Tetramethyl-4-oxopiperidine
    • 2,2,6,6-Tetramethyl-4-piperidinone
    • Triacetonamin
    • Triacetonamine
    • Vincubine
    • 2,2,6,6-Tetramethyl-4-piperidone
    • 2,2,6,6-Tetramethyl-
    • Tetramethylpiperidinone
    • 2,2,6,6-tetramethyl-4-oxo-piperidine
    • 2,2,6,6-tetramethyl-piperidinyl-4-one
    • 4-oxo-2,2,6,6-tetramethylpiperidine
    • IKh196
    • Odoratine
    • TEMP
    • Tempidon
    • triacetone amine
    • Vincubina
    • NSC 16579
    • [ "2", "2", "6", "6-Tetramethyl-4-piperidinone" ]
    • Triacetoneamine
    • IKh 196
    • 2
    • 4-Piperidinone, 2,2,6,6-tetramethyl-
    • Trojacetonoaminy
    • 2,2,6,6-Tetramethylpiperidone
    • 2,2,6,6-Tetramethylpiperidinone
    • Trojacetonoaminy [Polish]
    • TMPone
    • 2,2,6,6-Tetramethyl-piperidin-4-one
    • 4-Oxo-2,2,6,6-
    • 2,2,6,6-Tetramethyl-4-piperidinone (ACI)
    • 4-Piperidone, 2,2,6,6-tetramethyl- (6CI, 7CI, 8CI)
    • Tetramethylpiperidone
    • Violine
    • CAS-826-36-8
    • UNII-2K4430S3XP
    • NSC-16579
    • AKOS000120903
    • CS-0016419
    • CHEMBL117614
    • IKH-19
    • CHEBI:177813
    • 4-OXO-2,2,6,6-TETRAMETHYLPIPERIDINE (D17, 15N)
    • 2,2,6,6-Tetramethyl-g-piperidone
    • Tox21_300816
    • MFCD00005975
    • 2,2,6,6-teramethyl-4-piperidone
    • 2,2,6,6-tetramethylpiperidone-4-toluene-p- sulfonate
    • S4859
    • NCGC00248182-01
    • 2K4430S3XP
    • NSC16579
    • SB74533
    • 2,2,6, 6-Tetramethyl-4-piperidinone
    • TO0127900
    • BRN 0112665
    • NCGC00254720-01
    • Odoratin?
    • 5-21-06-00538 (Beilstein Handbook Reference)
    • AC-2702
    • HY-N1131
    • SCHEMBL38953
    • 826-36-8
    • CCG-44306
    • Z1250100692
    • P19976
    • EINECS 212-554-2
    • T1424
    • Oprea1_386573
    • 4-Oxo-2,2,6,6-tetramethyl-4-piperidone
    • EC 212-554-2
    • SR-01000634150-1
    • DTXSID4041527
    • 4-PIPERIDONE, 2,2,6,6-TETRAMETHYL-
    • InChI=1/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3
    • STR06804
    • 2,6,6-Tetramethyl-4-piperidinone
    • 2,6,6-Tetramethyl-4-oxopiperidine
    • NCGC00248182-02
    • 2,6,6-Tetramethyl-4-piperidone
    • AB00375601-03
    • NS00008501
    • W-104169
    • EN300-18105
    • Q6120732
    • F8889-5387
    • 2,2,6,6-Tetramethyl-4-piperidone, 95%
    • JWUXJYZVKZKLTJ-UHFFFAOYSA-
    • FT-0609128
    • DTXCID2021527
    • piperidine, 2,2,6,6-tetramethyl-4-oxo-
    • STK256617
    • DA-60001
    • 2,2,6,6-Tetramethyl-4 piperidone
    • MDL: MFCD00005975
    • 인치: 1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3
    • InChIKey: JWUXJYZVKZKLTJ-UHFFFAOYSA-N
    • 미소: O=C1CC(C)(C)NC(C)(C)C1

계산된 속성

  • 정밀분자량: 155.13100
  • 동위원소 질량: 155.131
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 164
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 29.1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 0.5

실험적 성질

  • 색과 성상: Powder
  • 밀도: 0.9796 (rough estimate)
  • 융해점: 38.0 to 42.0 deg-C
  • 비등점: 102-105 °C/18 mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 163.4°f< br / >섭씨: 73°C< br / >
  • 굴절률: 1.4680 (estimate)
  • PSA: 29.10000
  • LogP: 1.82490
  • 용해성: 아세톤, 알코올, 에틸에테르, 물에 용해될 수 있다.
  • 민감성: 열, 공기 및 빛에 민감

Triacetonamine 보안 정보

Triacetonamine 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    ?? ?? ??:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

Triacetonamine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T830770-500g
Triacetonamine
826-36-8 98%
500g
558.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
459119-100G
Triacetonamine
826-36-8
100g
¥785.18 2024-05-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
459119-500G
Triacetonamine
826-36-8
500g
¥1118.7 2024-05-11
Chemenu
CM180302-500g
2,2,6,6-Tetramethylpiperidin-4-one
826-36-8 97%
500g
$127 2021-08-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5543-500 mg
TriacetonaMine
826-36-8 98.00%
500MG
¥480.00 2022-04-26
ChemScence
CS-0016419-500g
Triacetonamine
826-36-8 99.88%
500g
$67.0 2022-04-26
ChemScence
CS-0016419-1000g
Triacetonamine
826-36-8 ≥98.0%
1000g
$114.0 2021-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T36931-25g
Triacetonamine
826-36-8 97%
25g
¥25.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T36931-5g
Triacetonamine
826-36-8 97%
5g
¥19.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T36931-500g
Triacetonamine
826-36-8 97%
500g
¥136.0 2024-07-18

Triacetonamine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Ammonia ,  Water
참조
Evaluation of spin labeled tartaric and galactaric diamides as potential MRI contrast enhancing agents
Sosnovsky, Georges; et al, European Journal of Medicinal Chemistry, 1989, 24(3), 241-7

합성 방법 2

반응 조건
1.1 Reagents: 3-Buten-2-one Catalysts: Palladate(2-), bis[μ-(acetato-κO:κO′)]tetrakis[(1,1-dimethylethyl)phenylphosphin… Solvents: Toluene ,  Water ;  16 h, 105 °C
참조
Secondary Phosphine Oxides as Multitalented Preligands En Route to the Chemoselective Palladium-Catalyzed Oxidation of Alcohols
Vasseur, Alexandre; et al, ChemCatChem, 2017, 9(5), 728-732

합성 방법 3

반응 조건
1.1 Reagents: Oxygen Catalysts: Isobutyraldehyde ,  (SP-4-2)-[2,18-Dimethyl 3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato… Solvents: Acetonitrile ;  60 min, 1 atm, 60 °C
참조
Rapid aerobic oxidation of alcohols to carbonyl compounds with dioxygen using metallodeuteroporphyrin dimethyl esters as catalysts in the presence of isobutylaldehyde
Sun, Chengguo; et al, Heteroatom Chemistry, 2012, 23(3), 295-303

합성 방법 4

반응 조건
1.1 Reagents: Acetyl chloride
참조
Synthesis of 3-substituted derivatives of 2,2,6,6-tetramethylpiperidine: potential new spin labels
Rozantsev, E. G.; et al, Journal of Chemical Research, 1979, (8), 260-1

합성 방법 5

반응 조건
1.1 Reagents: Acetone Catalysts: Ammonium tetrafluoroborate ;  70 °C
참조
Ammonium tetrafluoroborate
Friestad, Gregory K.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

합성 방법 6

반응 조건
1.1 Catalysts: Acetone
참조
A process for preparation of 2,2,6,6-tetramethyl-4-oxopiperidine
, Japan, , ,

합성 방법 7

반응 조건
1.1 Reagents: Ammonia Catalysts: Acetic acid (aluminum magnesium hydroxide complex)
참조
Method for producing 2,2,6,6-tetramethyl-4-oxopiperidine and/or 2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine
, Japan, , ,

합성 방법 8

반응 조건
1.1 Reagents: Ammonia Solvents: Water ;  48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  basified, rt
참조
Synthesis of triacetonamine N-alkyl derivatives reinvestigated
Banert, Klaus; et al, ARKIVOC (Gainesville, 2012, (3), 379-390

합성 방법 9

반응 조건
1.1 Reagents: Calcium chloride ;  rt → 59 °C; 5 d, 59 °C
참조
Synthesis of Novel Hindered Amine Light Stabilizers (HALS) and Their Copolymerization with Ethylene or Propylene over Both Soluble and Supported Metallocene Catalyst Systems
Wilen, Carl-Eric; et al, Macromolecules, 2000, 33(14), 5011-5026

합성 방법 10

반응 조건
1.1 Reagents: Ammonia ,  Calcium chloride ;  4 d, -47 °C; -47 °C → 59 °C; 4 d, 59 °C
참조
Synthesis of Novel Hindered Amine Light Stabilizers (HALS) and Their Copolymerization with Ethylene or Propylene over Both Soluble and Supported Metallocene Catalyst Systems
Wilen, Carl-Eric; et al, Macromolecules, 2000, 33(14), 5011-5026

합성 방법 11

반응 조건
1.1 Reagents: Ammonium chloride
참조
Oxoammonium salts. 5. A new synthesis of hindered piperidines leading to unsymmetrical TEMPO-type nitroxides. Synthesis and enantioselective oxidations with chiral nitroxides and chiral oxoammonium salts
Ma, Zhenkun; et al, Journal of Organic Chemistry, 1993, 58(18), 4837-43

합성 방법 12

반응 조건
1.1 Reagents: Ammonia Solvents: Water ;  -80 °C → 85 °C
참조
The Synthesis Of EPR Differentiable Spin-labels And Their Coupling To Uridine
Frolow, Olga; et al, Nucleosides, 2007, 26(6-7), 655-659

합성 방법 13

반응 조건
1.1 Reagents: Ammonia Catalysts: Iron acetate
1.2 Catalysts: Iron acetate
참조
Preparation of 2,2,6,6-tetramethyl-4-oxopiperidine (triacetonamine)
, Japan, , ,

합성 방법 14

반응 조건
1.1 Solvents: Acetone ,  Water
1.2 Reagents: Sulfuric acid ,  Potassium sulfate
1.3 Reagents: Sodium hydroxide
참조
Crowded piperidines with intramolecularly hydrogen-bonded nitrogen: synthesis and conformation study
Belostotskii, Anatoly M.; et al, Chemistry - A European Journal, 2002, 8(13), 3016-3026

합성 방법 15

반응 조건
1.1 Reagents: Oxygen ;  1 atm, 298 K
참조
Solvent free mechanochemical oxygenation of fullerene under oxygen atmosphere
Watanabe, Hiroto; et al, Tetrahedron Letters, 2007, 48(46), 8132-8137

합성 방법 16

반응 조건
1.1 Catalysts: Ethylenediamine ;  24 h, rt
참조
Two-step synthesis and biological evaluation of calyxamines A and B
Meza-Leon, Rosa-L.; et al, Tetrahedron Letters, 2013, 54(50), 6852-6854

합성 방법 17

반응 조건
1.1 Catalysts: Ammonium tetrafluoroborate
참조
Manufacture of 2,2,6,6-tetramethylpiperidin-4-one
, Japan, , ,

합성 방법 18

반응 조건
1.1 Catalysts: Ferric acetate
참조
Preparation of 2,2,6,6-tetramethyl-4-oxopiperidine
, Japan, , ,

합성 방법 19

반응 조건
1.1 Reagents: Oxygen ;  1 h, 1 atm, 298 K
2.1 Reagents: Oxygen ;  1 atm, 298 K
참조
Solvent free mechanochemical oxygenation of fullerene under oxygen atmosphere
Watanabe, Hiroto; et al, Tetrahedron Letters, 2007, 48(46), 8132-8137

합성 방법 20

반응 조건
1.1 Reagents: Thiophenol ,  Hydrochloric acid Solvents: Methanol ,  Water
참조
Stable free radicals. III. Reactions of stable nitroxide radicals with S-radicals derived from benzenethiols and thiamine
Murayama, Keisuke; et al, Bulletin of the Chemical Society of Japan, 1969, 42(7), 1942-7

Triacetonamine Raw materials

Triacetonamine Preparation Products

Triacetonamine 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:826-36-8)四甲基哌啶酮
주문 번호:LE2472639;LE4897;LE15426
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:40
가격 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:826-36-8)Triacetonamine
주문 번호:sfd10079
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:35
가격 ($):discuss personally
Email:sales2@senfeida.com

Triacetonamine 분광

13C NMR
13C NMR
GC-MS EI-B
GC-MS
1H NMR 300 MHz DMSO
1H NMR
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:826-36-8)四甲基哌啶酮
LE2472639;LE4897;LE15426
순결:99%/99%/99%
재다:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
가격 ($):문의/문의/문의
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:826-36-8)Triacetonamine
sfd10079
순결:99.9%
재다:200kg
가격 ($):문의
Email